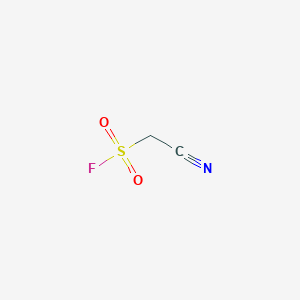

Cyanomethanesulfonyl fluoride

Description

Properties

IUPAC Name |

cyanomethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJRRPZQOZAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyanomethanesulfonyl Fluoride and Analogous Systems

Electrochemical Approaches to Sulfonyl Fluoride (B91410) Synthesis

Electrochemistry presents an attractive and environmentally benign alternative to traditional methods for preparing sulfonyl fluorides, often avoiding harsh reagents and complex starting materials. purdue.edunih.govrsc.org Anodic oxidation, for instance, allows for the use of widely available thiols or disulfides as starting materials without the need for stoichiometric oxidants. nih.govacs.org

Anodic Oxidative Coupling of Thiols with Fluoride Sources

A significant advancement in sulfonyl fluoride synthesis is the direct electrochemical oxidative coupling of thiols with a fluoride source. nih.govnih.govthieme.de This method provides a mild and green protocol for synthesizing a wide range of sulfonyl fluorides. nih.govtue.nl In a typical setup, a thiol is subjected to anodic oxidation in the presence of a fluoride salt, such as potassium fluoride (KF), which is an inexpensive, abundant, and safe fluoride source. nih.govnih.gov

The reaction is often carried out in a biphasic solvent system, like acetonitrile (B52724) and aqueous HCl, using simple graphite (B72142) and stainless steel electrodes. nih.govacs.org The addition of a base, such as pyridine, is often effective. nih.govacs.org This approach has demonstrated a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. nih.govnih.govtue.nl The reaction conditions are generally mild, and the process avoids the generation of toxic and unstable intermediates like sulfonyl chlorides. nih.gov The efficiency of this process can be significantly enhanced by using flow chemistry, which reduces reaction times from hours to minutes. tue.nl

| Starting Thiol | Product | Isolated Yield (%) |

|---|---|---|

| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| Thiophenol | Benzenesulfonyl fluoride | 96 |

| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 85 |

| Benzylthiol | Phenylmethanesulfonyl fluoride | 72 |

| n-Octanethiol | Octane-1-sulfonyl fluoride | 65 |

| Cysteine | 2-Amino-3-fluorosulfonyl-propanoic acid derivative | 19 |

Mechanistic Aspects of Electrochemical C-S Bond Formation and Fluorination

The mechanism of the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides involves several key steps. Kinetic experiments indicate that thiols are rapidly oxidized at the anode to form the corresponding disulfide. nih.govacs.org This disulfide then undergoes further oxidation to generate a radical cation. nih.govacs.org

Catalytic Fluorosulfonylation Strategies

Catalytic methods provide powerful and versatile routes for the synthesis of sulfonyl fluorides, enabling the use of diverse starting materials and offering high functional group tolerance. acs.orgorganic-chemistry.org These strategies often involve the use of transition metals to facilitate the key bond-forming steps. researchgate.netnih.gov

Transition Metal-Catalyzed Pathways

Transition metals such as palladium, copper, and iron have been employed to catalyze the formation of sulfonyl fluorides. acs.orgresearchgate.netnih.govacs.org These catalytic systems can activate a variety of substrates, including aryl halides, boronic acids, and alkenes, for fluorosulfonylation. organic-chemistry.orgresearchgate.netacs.org For example, copper-catalyzed protocols have been developed for the fluorosulfonylation of arenediazonium salts. organic-chemistry.org More recently, iron-catalyzed fluorosulfonylation of alkenes using sodium dithionite (B78146) (Na₂S₂O₄) as an SO₂ source and N-fluorobenzenesulfonimide (NFSI) as a fluoride source has been reported for synthesizing lactam-functionalized alkyl sulfonyl fluorides. acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application has been extended to the formation of C-SO₂F bonds. nih.govbeilstein-journals.orgumich.edu One-pot palladium-catalyzed methods have been developed to convert aryl halides into aryl sulfonyl fluorides. acs.orgorganic-chemistry.orgsemanticscholar.org These reactions typically utilize a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophilic fluorinating reagent like Selectfluor. nih.govacs.orgorganic-chemistry.org

The general catalytic cycle for the cross-coupling of an aryl halide (Ar-X) involves the oxidative addition of the aryl halide to a Pd(0) complex to form an arylpalladium(II) intermediate. This intermediate then reacts with the SO₂ surrogate, leading to the insertion of SO₂ and the formation of an arylsulfonylpalladium(II) species. The final step involves a reaction with an electrophilic fluorine source, which results in the formation of the desired aryl sulfonyl fluoride and regeneration of the Pd(0) catalyst. These palladium-catalyzed methods are valued for their broad applicability and tolerance of various functional groups, making them suitable for late-stage functionalization of complex molecules. mdpi.com

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Benzenesulfonyl fluoride | Good |

| 4-Iodotoluene | 4-Methylbenzenesulfonyl fluoride | Good |

| 1-Iodo-4-methoxybenzene | 4-Methoxybenzenesulfonyl fluoride | Good |

| 1-Iodo-4-nitrobenzene | 4-Nitrobenzenesulfonyl fluoride | Good |

Copper-Catalyzed Reactions for Sulfonyl Fluoride Synthesis

Copper-catalyzed reactions have emerged as a practical approach for the synthesis of arenesulfonyl fluorides. A notable method involves the fluorosulfonylation of arenediazonium salts, which are readily prepared from anilines. This process typically utilizes a copper catalyst, a sulfur dioxide surrogate like the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source such as potassium bifluoride (KHF₂). cas.cnnih.gov Research has demonstrated that this methodology is tolerant of various functional groups on the aromatic ring, including cyano groups. mdpi.com For instance, arenediazonium salts bearing a cyano substituent have been successfully converted to the corresponding aryl sulfonyl fluorides. mdpi.com However, the literature available does not provide specific examples or detailed studies on the application of copper-catalyzed reactions for the synthesis of aliphatic sulfonyl fluorides with an α-cyano group, such as cyanomethanesulfonyl fluoride.

Bismuth Catalysis in Aryl Sulfonyl Fluoride Synthesis

Bismuth-catalyzed synthesis represents a novel, redox-neutral strategy for preparing aryl sulfonyl fluorides from (hetero)aryl boronic acids. This method employs an organobismuth(III) catalyst, which facilitates the reaction of the boronic acid with a sulfur dioxide source and an electrophilic fluorinating agent like Selectfluor. A key feature of this catalytic cycle is the insertion of SO₂ into a bismuth-carbon bond. This approach has shown broad substrate scope and functional group tolerance for a variety of aryl and heteroaryl boronic acids. While this demonstrates a significant advancement in main-group metal catalysis for sulfonyl fluoride synthesis, the existing research focuses exclusively on aryl derivatives. There is currently no available data on the application of bismuth catalysis for the synthesis of alkyl sulfonyl fluorides, and therefore, no specific information on the synthesis of this compound using this method.

Photoredox-Catalyzed Fluorosulfonylation Reactions

Photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of sulfonyl fluoride synthesis, it has been instrumental in the generation of fluorosulfonyl radicals and the functionalization of unsaturated hydrocarbons. chemrxiv.orgnih.govrsc.org

Generation and Reactivity of Fluorosulfonyl Radicals

Fluorosulfonyl radicals (•SO₂F) can be generated from various precursors, including bench-stable solid reagents, under visible-light photoredox conditions. nih.gov These radicals are highly reactive species that can engage in various transformations. Their generation via photoredox catalysis avoids the use of harsh reagents and conditions often associated with traditional radical initiation methods. While the reactivity of fluorosulfonyl radicals has been explored, specific studies detailing their reaction with cyanide-containing aliphatic substrates to form compounds like this compound are not present in the reviewed literature.

Photoinduced Functionalization of Unsaturated Hydrocarbons

A significant application of photoredox-generated fluorosulfonyl radicals is the difunctionalization of alkenes and alkynes. chemrxiv.orgrsc.org These reactions allow for the simultaneous introduction of a fluorosulfonyl group and another functional group across a double or triple bond. This strategy has been used to access a variety of functionalized aliphatic and vinyl sulfonyl fluorides. nih.gov Despite the versatility of this method for constructing C(sp³)-SO₂F bonds, the available research does not describe its use with substrates that would lead to the formation of this compound.

Organocatalytic and Base-Catalyzed Activations

Organocatalysis and base-catalyzed methods offer metal-free alternatives for the synthesis and modification of sulfonyl fluorides. These approaches often rely on the activation of the highly stable S-F bond towards nucleophilic attack. For example, Lewis bases can activate sulfonyl fluorides. claremont.edu Calcium triflimide has been reported as a Lewis acid catalyst to activate sulfonyl fluorides for the synthesis of sulfonamides from amines. nih.gov This method has been successfully applied to 4-cyanobenzenesulfonyl fluoride, demonstrating compatibility with the cyano group in an aromatic system. claremont.edu However, the focus of such studies has been on the reactions of the sulfonyl fluoride moiety rather than its synthesis, and there is no specific information on the organocatalytic or base-catalyzed synthesis of this compound itself.

Synthesis via Fluoride Exchange from Precursor Compounds

The most traditional and straightforward method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride in a sulfonyl chloride precursor with a fluoride ion. rhhz.net This halide exchange (Halex) reaction is typically carried out using a fluoride salt, such as potassium fluoride or potassium bifluoride, sometimes in the presence of a phase-transfer catalyst to enhance reactivity. rhhz.netorganic-chemistry.org This method is widely applicable to both aryl and alkyl sulfonyl chlorides.

While there is no specific literature detailing the synthesis of this compound via this route, it remains the most plausible and direct synthetic strategy. The synthesis would presumably involve the preparation of cyanomethanesulfonyl chloride as a precursor, followed by a fluoride exchange reaction. The synthesis of related α-cyano sulfonyl compounds has been reported, suggesting that the necessary precursors could be accessible. researchgate.net However, without explicit studies, the specific reaction conditions, yields, and potential challenges for the synthesis of this compound via this method are not documented.

Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

The transformation of sulfonyl chlorides into sulfonyl fluorides represents the most traditional and widely employed route for creating the S-F bond. This nucleophilic substitution reaction, often referred to as a halide exchange (HALEX), is valued for its straightforwardness and the general availability of sulfonyl chloride precursors.

Early iterations of this method involved the use of fluoride salts like potassium fluoride (KF), often requiring harsh conditions or the use of phase-transfer catalysts to enhance the nucleophilicity of the fluoride ion. A notable protocol developed in 1977 utilizes a combination of potassium fluoride and 18-crown-6 (B118740) ether in acetonitrile at room temperature, which facilitates the reaction by sequestering the potassium ion and liberating a more reactive "naked" fluoride anion. mdpi.com

More contemporary methods have focused on milder and more environmentally benign conditions. Sharpless and co-workers developed a robust protocol using a saturated aqueous solution of potassium bifluoride (KHF₂) in a biphasic mixture with an organic solvent like acetonitrile. mdpi.com This method demonstrates excellent functional group tolerance, successfully yielding sulfonyl fluorides from precursors containing sensitive functionalities such as nitro groups, carboxylic acids, and nitriles (cyano groups). mdpi.com Another simple and mild approach involves the direct chloride/fluoride exchange in a biphasic mixture of potassium fluoride in water/acetone, which proceeds efficiently for a broad range of substrates at room temperature.

The table below summarizes representative conditions for this conversion, highlighting the versatility of the halide exchange method for aliphatic and functionalized systems analogous to this compound.

| Starting Sulfonyl Chloride | Fluorinating Agent | Catalyst/Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | KF | 18-crown-6 / Acetonitrile | ~95-100% | mdpi.com |

| 4-Cyanobenzenesulfonyl chloride | KHF₂ | Acetonitrile / H₂O | Excellent | mdpi.com |

| Aliphatic Sulfonyl Chloride | KF | Acetone / H₂O | High |

Activation and Fluorination of Sulfonamides

Primary sulfonamides, which are generally stable and less reactive than sulfonyl chlorides, have emerged as valuable precursors for sulfonyl fluorides. This transformation requires the activation of the sulfonamide group to facilitate the displacement of the amino moiety.

A recently developed method by Cornella and colleagues provides a direct, one-pot synthesis of sulfonyl fluorides from primary sulfonamides. mdpi.comresearchgate.net The process involves a deaminative fluorination protocol. The sulfonamide is first activated with a pyrylium (B1242799) tetrafluoroborate (B81430) salt (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂), which converts the sulfonamide in situ into a sulfonyl chloride intermediate. This reactive intermediate is then immediately subjected to a halide exchange with potassium fluoride (KF) in the same reaction vessel to yield the final sulfonyl fluoride. mdpi.comresearchgate.netresearchgate.net This method is noted for its mild conditions (typically 60 °C in acetonitrile) and high chemoselectivity, allowing for the conversion of complex sulfonamides bearing various functional groups. mdpi.com The protocol is effective for both aromatic and aliphatic sulfonamides, making it a viable route for producing compounds analogous to this compound. researchgate.net

The following table presents examples of this conversion for various aliphatic and aromatic sulfonamides. researchgate.net

| Starting Sulfonamide | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 92 | researchgate.net |

| Octanesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 75 | researchgate.net |

| Cyclohexanesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 85 | researchgate.net |

| (4-Chlorophenyl)methanesulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN | 60 | 91 | researchgate.net |

Deoxygenative Fluorination of Sulfonic Acids and Salts

Sulfonic acids and their corresponding salts are abundant, stable, and often commercially available starting materials, making them attractive precursors for sulfonyl fluorides. The conversion involves a deoxygenative fluorination, where the hydroxyl group of the sulfonic acid is replaced by a fluorine atom.

One prominent strategy is a one-pot, two-step procedure that first converts the sulfonic acid or salt into a sulfonyl chloride intermediate, which then undergoes a halide exchange. For instance, a method developed by Qin and Sun utilizes cyanuric chloride as a chlorinating agent in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide for salts or tetramethylammonium (B1211777) chloride for acids) to form the sulfonyl chloride. mdpi.comnih.gov Subsequently, potassium bifluoride (KHF₂) is added to the same pot to furnish the desired sulfonyl fluoride. mdpi.com

A more direct approach involves single-step deoxygenative fluorination. Recent work has demonstrated two complementary methods using this strategy. The first employs thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govresearchgate.net The second, milder method uses the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both sulfonic acids and their salts, which is effective for a wide range of aryl and alkyl substrates. nih.govresearchgate.net This method is particularly advantageous as it avoids the need for gaseous reagents and often proceeds under milder conditions. nih.gov

The table below showcases the scope of the Xtalfluor-E®-mediated deoxyfluorination for various sulfonic acids. nih.gov

| Starting Sulfonic Acid/Salt | Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium p-toluenesulfonate | Xtalfluor-E®, NaF | MeCN | 50°C | 92 (NMR) | nih.gov |

| Sodium 4-methoxybenzenesulfonate | Xtalfluor-E®, NaF | MeCN | 50°C | 99 (NMR) | nih.gov |

| Sodium 4-nitrobenzenesulfonate | Xtalfluor-E®, NaF | MeCN | 50°C | 42 (NMR) | nih.gov |

| Dodecanesulfonic acid | Xtalfluor-E®, NaF | MeCN | 50°C | 94 (Isolated) | nih.gov |

Transformations Involving Sulfonyl Hydrazides and Sodium Arylsulfinates

Sulfonyl hydrazides and sodium arylsulfinates serve as effective precursors for sulfonyl fluorides through oxidative fluorination pathways. These methods are particularly valuable as they often proceed under mild and catalyst-free conditions.

A notable method developed by Tang and Wang utilizes Selectfluor as both the oxidant and the fluorine source. mdpi.com The reaction is conducted in water at 60 °C without the need for any additives or catalysts. This protocol exhibits a broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on aryl sulfonyl hydrazides. Crucially, the method is also effective for aliphatic substrates, making it a relevant pathway for the synthesis of systems analogous to this compound. mdpi.com The reaction is believed to proceed through a radical mechanism. The same conditions can be applied to sodium arylsulfinates to achieve similar transformations, providing good to excellent yields of the corresponding sulfonyl fluorides. mdpi.com

Innovative Synthetic Techniques

To address the demands of modern chemical synthesis for efficiency, scalability, and sustainability, innovative techniques such as continuous flow processing and mechanochemistry have been applied to the synthesis of sulfonyl fluorides.

Continuous Flow Protocols for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. The synthesis of sulfonyl fluorides, and their immediate precursors, has been successfully adapted to flow environments.

One innovative approach is the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides in a continuous-flow microreactor. tue.nlnih.gov In this process, a solution of the thiol and a fluoride source, such as potassium fluoride, is passed through an electrochemical cell. Anodic oxidation generates the sulfonyl fluoride directly, avoiding the need for stoichiometric chemical oxidants. nih.gov This method is mild, efficient, and has been demonstrated for a variety of alkyl, benzyl, and aryl thiols. nih.govresearchgate.net The short reaction times (often minutes) and the ability to telescope the reaction with subsequent transformations make this a powerful tool for scalable production. tue.nl

Additionally, the synthesis of sulfonyl chlorides, key precursors to sulfonyl fluorides, has been optimized in continuous flow systems, for example, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols and disulfides. rsc.org Such protocols allow for safe handling of highly exothermic reactions and can achieve very high space-time yields, facilitating large-scale production. rsc.org

Solvent-Free Mechanochemical Syntheses of Sulfur(VI) Fluorides

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a cornerstone of green chemistry, often eliminating the need for bulk solvents. This technique has been successfully applied to the synthesis of sulfonyl fluorides.

A sustainable, solvent-free mechanochemical procedure has been developed for the synthesis of various sulfur(VI) fluorides, including sulfonyl fluorides. acs.orgacs.org This method starts from stable and easily handled sulfur(VI) 2-methylimidazoles as precursors. The reaction is performed in a mixer mill, where the sulfonyl imidazole (B134444) is ground with potassium bifluoride (KHF₂) as the fluorine source and acetic acid. acs.orgyoutube.com The mechanical activation facilitates an imidazole-to-fluorine exchange, producing the desired sulfonyl fluoride in good to excellent yields with significantly shorter reaction times compared to solution-based methods. acs.org The process is notable for its environmental benefits and simplified purification, often requiring only a simple silica (B1680970) plug filtration. acs.org This approach represents a significant step towards a more sustainable production of sulfonyl fluorides. researchgate.net

Mechanistic Investigations into the Formation and Reactivity of Cyanomethanesulfonyl Fluoride

Elucidation of Reaction Intermediates and Transition States in Sulfonyl Fluoride (B91410) Synthesis

The synthesis of sulfonyl fluorides can proceed through various pathways, each involving distinct intermediates and transition states. While methods for aryl sulfonyl fluorides are more established, the synthesis of alkyl sulfonyl fluorides like cyanomethanesulfonyl fluoride involves specific challenges and intermediates.

Modern synthetic strategies often utilize transition metal catalysis. For instance, a one-pot synthesis of aryl sulfonyl fluorides has been developed using bismuth(III) redox-neutral catalysis. nih.gov In this process, the key steps involve the transmetallation of an aryl boronic acid to the bismuth catalyst, followed by the insertion of sulfur dioxide (SO2) into the Bi-C(sp²) bond. nih.govacs.org This insertion leads to the formation of a crucial O-bound bismuth sulfinate intermediate. acs.org Subsequent oxidation of the sulfur(IV) center yields the final aryl sulfonyl fluoride product. nih.govacs.org Density Functional Theory (DFT) calculations have supported the feasibility of this pathway, identifying key intermediates such as IM3 (Bi-aryl complex) and IM5 (Bi-OSOAr intermediate). nih.gov

A proposed mechanism for the Bi-catalyzed synthesis of aryl sulfonyl fluorides involves the following key intermediates acs.orgoup.com:

Catalyst Activation: The initial Bi(III) precatalyst reacts with the aryl boronic acid.

Transmetallation: Formation of a triarylbismuth complex. acs.org

SO2 Insertion: Insertion of sulfur dioxide to form a bismuth sulfinate intermediate. acs.orgoup.com

Oxidation: Oxidation of the sulfur(IV) sulfinate to the sulfur(VI) sulfonyl fluoride, regenerating the Bi(III) catalyst. oup.com

While these examples focus on aryl derivatives, the fundamental step of SO2 insertion into a metal-carbon bond followed by oxidation is a key concept that can be extended to the synthesis of alkyl sulfonyl fluorides. The synthesis of this compound itself can be envisioned from precursors like cyanomethyl halides or organometallics, reacting with a source of sulfur dioxide and a fluoride donor. For example, trapping reactions of sulfenes, generated from precursors like cyanomethanesulfonyl chloride and triethylamine, have been studied, indicating the formation of highly reactive intermediates. researchgate.net

Kinetic Studies of S-F Bond Formation and Cleavage

The kinetic profile of S-F bond formation and cleavage is central to understanding the reactivity of sulfonyl fluorides. The S-F bond is notably strong and its cleavage often requires specific activation.

S-F Bond Cleavage: Kinetic studies on the decomposition of related compounds like trifluoromethanesulfonyl fluoride reveal that C-S bond cleavage is often kinetically favored over S-F bond cleavage. researchgate.net The bond dissociation energy for the S-F bond in trifluoromethanesulfonyl fluoride has been calculated to be approximately 104.6 kcal/mol. researchgate.net

In the context of transition metal catalysis, the cleavage of the S-F bond can be a critical step. For example, in reactions of p-toluenesulfonyl fluoride with a Ni(0) complex, DFT calculations suggest that oxidative addition via either S-F or C-S bond activation have similar energy profiles and are both reasonable pathways. acs.org

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, relies on the controlled cleavage of the S-F bond by nucleophiles. sigmaaldrich.com Kinetic investigations into SuFEx reactions provide valuable data on activation parameters. For the reaction of an iminosulfur oxydifluoride with p-nitrophenolate (a SuFEx process), the activation enthalpy (ΔH‡) for the first substitution of fluoride was determined to be only 4.1 kcal/mol, indicating a very low kinetic barrier. acs.org This high reactivity is a hallmark of SuFEx processes. acs.org

S-F Bond Formation: Methodologies to form the S-F bond are critical for the synthesis of sulfonyl fluorides. A protocol for the oxidative halogenation of thiols to form sulfonyl fluorides (among other S-F compounds) utilizes calcium hypochlorite (B82951) and a fluoride source like potassium fluoride (KF). nih.gov While specific kinetic data for this transformation is not provided, the reaction conditions highlight a practical approach to S-F bond formation. nih.gov

The following table summarizes kinetic parameters for relevant bond cleavage reactions.

| Reaction / Process | Compound Type | Bond Cleaved | Activation Parameter (Value) | Source(s) |

| Thermal Decomposition | Trifluoromethanesulfonyl fluoride | S-F | Bond Dissociation Energy (104.6 kcal/mol) | researchgate.net |

| SuFEx Reaction | Iminosulfur oxydifluoride | S-F | ΔH‡ (4.1 kcal/mol) | acs.org |

| Disulfide Reduction | Polypeptide | S-S | Eₐ (30-40 kJ/mol) | nih.govnih.gov |

This table includes data for related sulfur compounds to provide context for the energetics of sulfur bond cleavage.

Computational Modeling of Reaction Pathways (e.g., DFT studies)

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of sulfonyl fluorides.

In a notable example involving a nitrile-substituted alkyl sulfonyl fluoride, DFT calculations were used to study the palladium-catalyzed stereoselective cyclopropanation of olefins. chemrxiv.org The study revealed that the sulfonyl fluoride group acts as both a pronucleophile activator and an internal oxidant. chemrxiv.org The computational models showed that the turnover-limiting and diastereoselectivity-determining step is the SN2-type oxidative addition of the C-SO2F bond to the palladium center. chemrxiv.org This highlights the ambiphilic nature of compounds like this compound in transition metal catalysis.

DFT studies have also been instrumental in understanding the formation of aryl sulfonyl fluorides. For the Bi(III)-catalyzed synthesis from aryl boronic acids, calculations confirmed a pathway involving SO2 insertion into a Bi-C bond to form a Bi(III)-OSOAr intermediate, followed by oxidation. nih.gov The calculated barriers for this process were found to be low, indicating its kinetic feasibility. nih.gov

Furthermore, computational models have been used to understand the reactivity of sulfonyl fluorides. In the catalytic amidation of sulfonyl fluorides, DFT calculations helped verify a proposed mechanism where a nucleophilic catalyst activates the S(VI)-F bond. chemrxiv.org The calculations showed that the activation of the S-F bond to form an N-hydroxybenzotriazole sulfonate intermediate was the rate-determining step, with a calculated energy barrier of 20.6 kcal/mol. chemrxiv.org

The decomposition of trifluoromethanesulfonyl fluoride has also been modeled, predicting that the primary pathway is C-S bond cleavage to yield CF3 and SO2F radicals. researchgate.net These computational findings are crucial for predicting stability and reaction outcomes under various conditions.

Stereochemical Outcomes in Sulfonyl Fluoride Transformations

The stereochemical course of reactions involving sulfonyl fluorides is a critical aspect of their synthetic utility, particularly in the construction of chiral molecules.

A key example of stereocontrol is the palladium-catalyzed cyclopropanation of unactivated olefins using alkyl sulfonyl fluorides, including nitrile-based variants. chemrxiv.org This transformation proceeds with high diastereoselectivity, affording cis-substituted cyclopropanes. chemrxiv.org The stereochemical outcome is determined in the turnover-limiting oxidative addition step. chemrxiv.org

The following table presents data on the scope of this stereoselective cyclopropanation with various α-substituted sulfonyl fluorides.

| Entry | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | CO₂tBu | 85 | >20:1 |

| 2 | CO₂Bn | 82 | >20:1 |

| 3 | CONMe₂ | 50 | >20:1 |

| 4 | CN | 45 | >20:1 |

Adapted from Ref. chemrxiv.org. Conditions: Alkyl sulfonyl fluoride, olefin, Pd catalyst.

In other transformations, the stereochemical outcome can be highly dependent on the substrate and reagents. Deoxyfluorination of alcohols using sulfonyl fluorides can proceed with complete stereochemical inversion, consistent with an SN2 mechanism. ucla.edu However, for substrates where an anti-periplanar geometry is constrained, E2 elimination can become the dominant pathway. ucla.edu

Reactions at prochiral centers adjacent to the sulfonyl fluoride group or reactions of chiral sulfonyl fluorides themselves can lead to specific stereochemical products. The Michael-type addition of nucleophiles to β-substituted alkenyl sulfonyl fluorides has been shown to be highly stereoselective, yielding exclusively the E- or Z-isomers depending on the nature of the nucleophile and reaction conditions. nih.gov For instance, the addition of morpholine (B109124) to phenyl vinyl sulfonyl fluoride gives the E-isomer exclusively, while the addition of 1H-1,2,3-triazole can lead to the Z-product. nih.gov

Furthermore, reactions at a chiral sulfur center, such as in enantioenriched sulfonimidoyl fluorides (related to sulfonyl fluorides), can proceed with high stereospecificity. The reaction of these compounds with Grignard reagents occurs with inversion of configuration at the sulfur atom, providing a route to enantioenriched sulfoximines. researchgate.net This demonstrates that the sulfur(VI)-fluoride moiety can act as a stereospecific electrophilic center.

Theoretical and Computational Studies on Cyanomethanesulfonyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules. dtu.dkarxiv.orgnih.gov For cyanomethanesulfonyl fluoride (B91410), these calculations can provide deep insights into bond lengths, bond angles, atomic charges, and molecular orbitals, all of which govern its chemical behavior.

High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), and more computationally accessible methods like Møller-Plesset perturbation theory (MP2), are employed to accurately model the geometry and electronic properties of sulfonyl fluorides. nih.gov These calculations typically involve the use of extensive basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), to ensure a reliable description of the electronic wavefunction, particularly for molecules containing highly electronegative atoms like fluorine and oxygen. dtu.dknih.gov

The bonding in sulfonyl fluorides is characterized by a hypervalent sulfur(VI) center. The sulfur-oxygen and sulfur-fluorine bonds are highly polarized due to the large differences in electronegativity. The introduction of a cyanomethyl group (–CH₂CN) is expected to have a pronounced effect on the electronic structure. The cyano group is a powerful electron-withdrawing group, which would further polarize the S-C bond and influence the electron density distribution across the entire molecule.

Table 1: Representative Calculated Bond Lengths and Angles for a Generic Alkyl Sulfonyl Fluoride

| Parameter | Typical Calculated Value |

| S=O Bond Length | ~1.42 Å |

| S-F Bond Length | ~1.57 Å |

| S-C Bond Length | ~1.78 Å |

| O-S-O Bond Angle | ~122° |

| O-S-F Bond Angle | ~107° |

| O-S-C Bond Angle | ~108° |

| F-S-C Bond Angle | ~102° |

Note: These are representative values for a simple alkyl sulfonyl fluoride and would be expected to vary for cyanomethanesulfonyl fluoride due to the electronic influence of the cyano group.

Density Functional Theory (DFT) Applications for Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the reactivity and selectivity of chemical reactions due to its favorable balance of accuracy and computational cost. frontiersin.orgscirp.org For this compound, DFT calculations can be used to explore its reactivity profile, including its susceptibility to nucleophilic attack and its role in various chemical transformations.

Conceptual DFT provides a framework for understanding chemical reactivity through global and local descriptors derived from the electron density. frontiersin.org Key descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to donate or accept electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A quantitative measure of a molecule's electrophilic character.

Given the strong electron-withdrawing nature of both the sulfonyl fluoride and the cyano groups, this compound is expected to be a potent electrophile. DFT calculations can quantify this electrophilicity and predict its reactivity towards various nucleophiles.

Furthermore, DFT can be used to model reaction mechanisms and calculate activation barriers, providing insights into reaction kinetics and selectivity. For instance, in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform, DFT has been instrumental in elucidating the mechanisms of base-catalyzed reactions of sulfonyl fluorides. nih.govacs.org Similar studies on this compound could predict its reactivity in SuFEx reactions and guide the design of new synthetic methodologies.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)

| Molecule | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Methanesulfonyl Fluoride | -8.5 | 7.5 | 4.82 |

| This compound (Predicted Trend) | < -8.5 | > 7.5 | > 4.82 |

Note: The values for methanesulfonyl fluoride are illustrative. The predicted trend for this compound reflects the expected increase in electrophilicity due to the cyano group.

Computational Design of Novel Catalysts for Sulfonyl Fluoride Chemistry

Computational chemistry plays a crucial role in the rational design of catalysts for chemical transformations. researchgate.netnih.gov In the realm of sulfonyl fluoride chemistry, computational methods are employed to design and optimize catalysts that can activate the relatively inert S-F bond and promote desired reactions.

For instance, computational studies have been used to investigate the mechanism of palladium-catalyzed syntheses of aryl sulfonyl fluorides. nih.gov These studies can reveal the intricate details of the catalytic cycle, including the roles of ligands and additives, and identify the rate-determining steps. This knowledge can then be used to design more efficient catalysts with improved activity, selectivity, and substrate scope.

While specific catalysts for reactions involving this compound have not been extensively reported, the principles derived from computational studies on other sulfonyl fluorides are directly applicable. For example, catalysts designed to facilitate the activation of the C-S or S-F bonds in other sulfonyl fluorides could potentially be adapted for use with this compound. Computational screening of potential catalysts and reaction conditions can accelerate the discovery of new catalytic systems for the synthesis and transformation of this interesting molecule.

In Silico Mechanistic Probing of Complex Sulfonyl Fluoride Transformations

The mechanisms of chemical reactions involving sulfonyl fluorides can be complex, often involving multiple steps and transient intermediates. In silico mechanistic probing, using computational methods like DFT, provides a powerful tool to unravel these intricate reaction pathways. researchgate.netnih.govacs.org

Computational studies have been successfully applied to understand the mechanisms of various sulfonyl fluoride transformations, including:

Sulfonylation reactions: Elucidating the role of catalysts and bases in the formation of sulfonamides and sulfonate esters. nih.govacs.org

Radical reactions: Investigating the generation and reactivity of sulfonyl radicals from sulfonyl fluorides. nih.gov

Cycloaddition reactions: Modeling the energetics and stereoselectivity of cycloadditions involving sulfonyl fluoride-containing reactants.

For this compound, in silico studies could be employed to investigate its participation in a wide range of reactions. For example, the presence of the acidic α-protons adjacent to the sulfonyl group suggests the possibility of forming a stabilized carbanion, which could participate in various C-C bond-forming reactions. chemrxiv.org DFT calculations could be used to explore the pKa of these protons and model the reactivity of the corresponding carbanion.

Furthermore, computational studies can shed light on the stability and decomposition pathways of sulfonyl fluorides. For instance, the stability of alkyl sulfonyl fluorides has been shown to be dependent on the solvent and the presence of water, with decomposition pathways being elucidated through computational modeling. chemrxiv.org Similar investigations on this compound would be valuable for understanding its handling and storage requirements.

Emerging Research Directions and Future Outlook in Cyanomethanesulfonyl Fluoride Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is crucial for unlocking the full potential of sulfonyl fluorides. Research in the broader field has focused on activating the relatively stable S-F bond to facilitate reactions under milder conditions with greater efficiency and selectivity.

Current Trends in Sulfonyl Fluoride (B91410) Catalysis:

Lewis Acid Catalysis: Systems like calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, have been shown to activate sulfonyl fluorides for reactions with amines. The addition of a co-catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance this process, enabling reactions at room temperature. chemrxiv.org

Nucleophilic Catalysis: Organocatalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt) combined with silicon additives, have proven effective for the amidation of sulfonyl fluorides, even with sterically hindered substrates. chemrxiv.orgeurekalert.org This method provides a broad-spectrum approach for synthesizing sulfonamides. eurekalert.org

Transition Metal Catalysis: Transition metals like palladium, nickel, and copper are instrumental in both the synthesis of sulfonyl fluorides and their subsequent transformations. rsc.orgnih.gov For instance, palladium-catalyzed methods can convert aryl iodides into aryl sulfonyl fluorides, while copper-catalyzed systems are used for the fluorosulfonylation of arenediazonium salts. rsc.org Photoredox catalysis is also emerging as a mild method for preparing alkyl sulfonyl fluorides. nih.gov

While these catalytic systems have shown great promise for a range of sulfonyl fluorides, specific research detailing the development of next-generation catalysts tailored for Cyanomethanesulfonyl fluoride is not extensively documented in current literature. The presence of the additional nitrile functionality could offer unique coordination possibilities or, conversely, interfere with existing catalytic cycles, representing a distinct area for future investigation.

Sustainable and Environmentally Benign Methodologies in Organofluorine Chemistry

The principles of green chemistry are increasingly influencing the synthesis of organofluorine compounds to reduce environmental impact. rsc.org This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key Green Chemistry Approaches:

Safer Fluoride Sources: A significant shift is underway from hazardous fluorinating agents like SO₂F₂ gas to safer, more manageable solid fluoride sources like potassium fluoride (KF) and potassium bifluoride (KHF₂). eurekalert.orgmiragenews.com Recent innovations include the development of methods to synthesize sulfonyl fluorides from thiols and disulfides using KF, producing only non-toxic salt by-products. eurekalert.orgmiragenews.comsciencedaily.com

Alternative Solvents: Efforts are being made to replace traditional hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. wikipedia.org

Catalytic vs. Stoichiometric Reagents: The use of catalytic methods is inherently greener than using stoichiometric reagents, as it reduces waste and often allows for milder reaction conditions. nih.gov Electrochemical methods, which avoid stoichiometric oxidants, are also being explored for the synthesis of sulfonyl fluorides from thiols.

The application of these sustainable principles specifically to the synthesis and reactions of This compound remains a developing area. While general green methods for sulfonyl fluoride synthesis have been established, dedicated studies optimizing these for This compound , which would need to account for the reactivity of the nitrile group, are not yet prevalent.

Integration of this compound into Advanced Synthetic Platforms

Advanced synthetic platforms, such as click chemistry and modular synthesis for drug discovery, rely on robust and versatile building blocks. Sulfonyl fluorides are premier examples of connectors for SuFEx click chemistry, valued for their stability and predictable reactivity. sigmaaldrich.com

Platforms Utilizing Sulfonyl Fluorides:

SuFEx Click Chemistry: Sulfonyl fluorides are cornerstone reagents for SuFEx, a set of powerful reactions for linking molecular modules. This has found wide application in materials science, chemical biology, and drug development. sigmaaldrich.comnih.gov

Prodrug Activation Systems: The fluoride ion can be used as a trigger in bioorthogonal chemistry. For example, researchers have designed metal-organic framework (MOF) platforms that release fluoride ions selectively in cancer cells to activate a prodrug by cleaving a silyl (B83357) ether linker. nih.gov

Combinatorial Chemistry: The reliable reactivity of sulfonyl fluorides makes them ideal for the rapid synthesis of compound libraries for biological screening. chemrxiv.org

This compound is commercially described as a "versatile small molecule scaffold," suggesting its potential utility as a building block. biosynth.com However, specific examples of its integration into advanced platforms like SuFEx or its use in constructing compound libraries are not widely reported. Its bifunctional nature, with both a SuFEx-active sulfonyl fluoride and a reactive nitrile handle, could theoretically allow for orthogonal functionalization, making it a highly valuable node for creating complex molecular architectures. This potential is yet to be fully explored and realized.

Exploration of Undiscovered Reactivity Modes and Transformative Applications

The future of This compound chemistry lies in uncovering reactivity modes that leverage its unique bifunctional structure. The sulfonyl fluoride group is known to be hydrolytically stable and resistant to reduction, reacting selectively at the sulfur atom. nih.gov The nitrile group offers a different set of potential transformations.

Potential Future Research Directions:

Orthogonal Reactivity: A key area for exploration is the development of orthogonal reaction pathways where the sulfonyl fluoride and the nitrile group can be addressed independently, allowing for sequential and controlled molecular assembly.

Intramolecular Transformations: The close proximity of the electron-withdrawing sulfonyl fluoride and the nitrile group could lead to novel intramolecular cyclization reactions or rearrangements under specific catalytic conditions, yielding unique heterocyclic structures.

Novel Polymer Synthesis: The bifunctionality of the molecule could be exploited in polymer chemistry, with one group acting as the polymerization anchor and the other as a site for post-polymerization modification.

Applications in Medicinal Chemistry: As a fragment for drug discovery, the polar sulfonyl fluoride and nitrile groups could serve as important hydrogen bond acceptors or donors, interacting with biological targets. The sulfonyl fluoride moiety itself is often used as a covalent warhead for enzyme inhibitors. nih.gov

While the foundational reactivity of sulfonyl fluorides and nitriles is well-understood, the synergistic or undiscovered reactivity arising from their combination in This compound is a frontier for chemical research. Transformative applications will likely emerge from studies that specifically target the interplay between these two functional groups.

Data Table

Table 1: Properties of this compound This interactive table summarizes key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 50408-65-6 | biosynth.com |

| Molecular Formula | C₂H₂FNO₂S | biosynth.com |

| Molecular Weight | 123.11 g/mol | biosynth.com |

| SMILES | C(C#N)S(=O)(=O)F | biosynth.com |

| Description | Versatile small molecule scaffold | biosynth.com |

Compound Index

Q & A

Basic: What are the optimal laboratory conditions for synthesizing cyanomethanesulfonyl fluoride, and how can its purity be validated?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or fluorination of sulfonyl precursors. For example:

- Reaction Optimization : Use methanesulfonyl chloride as a starting material, reacting with cyanide ions (e.g., KCN) in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours under nitrogen .

- Fluorination : Introduce fluorine via reagents like DAST (diethylaminosulfur trifluoride) in dichloromethane at 0–5°C to avoid side reactions .

- Purity Validation : Employ HPLC (≥98% purity threshold) and ¹⁹F NMR (δ ~50–55 ppm for sulfonyl fluoride groups) for quantification. Cross-validate with FT-IR (S=O stretching at 1350–1200 cm⁻¹ and C≡N at 2250 cm⁻¹) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Resolve structural ambiguities (e.g., confirm sulfonyl fluoride groups via ¹⁹F chemical shifts) and detect impurities like unreacted precursors .

- Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 153.98 for C₂H₂FNO₂S) .

- HPLC-DAD : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate degradation products. Retention times should correlate with standards .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental design:

- Dosage Consistency : Compare molar concentrations rather than mass-based metrics (e.g., 0.1–1.0 mM in enzyme inhibition assays) .

- Model Organisms : Account for interspecies metabolic differences (e.g., rat hepatocytes vs. human cell lines). Replicate studies in ≥3 independent systems .

- Control Variables : Standardize pH (7.4 for physiological conditions) and solvent carriers (e.g., DMSO ≤0.1% v/v) to avoid confounding effects .

Advanced: What strategies ensure stability of this compound in aqueous solutions during kinetic studies?

Methodological Answer:

- pH Control : Hydrolysis accelerates under basic conditions. Use buffered solutions (pH 4–6) with citrate or acetate to slow degradation .

- Temperature : Store solutions at –20°C and conduct assays at 4°C. Monitor half-life via time-course HPLC .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and reconstitute in anhydrous solvents .

Advanced: How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for fluorination reactions (e.g., Fukui indices to identify nucleophilic attack sites) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER or GROMACS .

- Docking Studies : Predict bioactivity by docking the compound into enzyme active sites (e.g., serine proteases) with AutoDock Vina .

Basic: What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats. Work in a fume hood due to volatility and potential HF release .

- Spill Management : Neutralize spills with calcium carbonate slurry to immobilize fluoride ions .

- Waste Disposal : Hydrolyze waste with excess NaOH (1 M) for 24 hours before disposal as hazardous fluoride waste .

Advanced: How does this compound interact with serine hydrolases, and how can this inform inhibitor design?

Methodological Answer:

- Mechanistic Probes : Use activity-based protein profiling (ABPP) with fluorophosphonate tags to map enzyme targets in proteomes .

- Kinetic Studies : Measure kinact/Ki ratios to compare inhibition potency. For example, kinact/Ki = 10⁴ M⁻¹s⁻¹ indicates high selectivity .

- Structural Analysis : Co-crystallize the compound with trypsin-like proteases to resolve binding modes (e.g., PDB deposition) .

Advanced: What are the degradation pathways of this compound in environmental matrices?

Methodological Answer:

- Hydrolysis Products : Identify cyanide and fluoride ions via ion chromatography (e.g., EPA Method 300.1) .

- Photolysis : Expose to UV (254 nm) and analyze intermediates (e.g., sulfonic acids) via LC-QTOF-MS .

- Microbial Degradation : Screen soil microbiota for defluorination activity using ¹⁸O-labeled H₂O and isotope-ratio MS .

Advanced: How can researchers validate conflicting data on this compound’s cytotoxicity?

Methodological Answer:

- Dose-Response Curves : Use 8-point dilution series (0.01–100 µM) in triplicate to calculate IC₅₀ values .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to distinguish necrotic vs. apoptotic pathways .

- Omics Validation : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., oxidative stress markers like HMOX1) .

Advanced: What methodologies quantify fluoride release from this compound in biological systems?

Methodological Answer:

- Ion-Selective Electrode (ISE) : Calibrate with NaF standards (0.1–10 ppm) in Tris-EDTA buffer. Correct for matrix effects via standard addition .

- Fluorometric Assays : Use SPADNS reagent (λex/λem = 580/690 nm) with a detection limit of 0.05 ppm F⁻ .

- ¹⁹F NMR : Track real-time fluoride release in cell lysates (δ ~120 ppm for free F⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.